

Nemifitide: A Technical Overview of Phase I and II Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemifitide (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical guide provides a comprehensive overview of the available Phase I and Phase II clinical trial data for **Nemifitide**, focusing on quantitative outcomes, experimental methodologies, and its proposed mechanism of action. Notably, **Nemifitide** has shown potential for a rapid onset of action, a favorable safety profile, and efficacy in certain patient populations.[1]

Phase I Clinical Trial Data

Phase I studies involving over 430 participants have established a favorable safety and tolerability profile for **Nemifitide**.[1] Doses up to 320 mg administered subcutaneously were well-tolerated. The most common adverse events were transient skin reactions at the injection site. No serious adverse events were reported in these early-phase trials.

Pharmacokinetics

Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers and patients with depression revealed that **Nemifitide** is rapidly absorbed and eliminated.[1] The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC)



and the maximum plasma concentration (Cmax) were found to be dose-proportional at subcutaneous doses ranging from 8 mg to 320 mg.

Pharmacokinetic Parameter	Value
Elimination Half-life	15-30 minutes
Dose Proportionality (AUC & Cmax)	Observed at 8 mg to 320 mg s.c.

Phase II Clinical Trial Data

Multiple Phase II studies have been conducted to evaluate the efficacy and safety of **Nemifitide** in patients with MDD. These trials have explored various dosing regimens and patient populations.

Efficacy in Major Depressive Disorder

A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with MDD to receive daily subcutaneous injections of 30 mg/d **Nemifitide**, 45 mg/d **Nemifitide**, or placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to placebo at the time of peak effect, which was observed one week after the end of treatment.[2] [3] An exploratory analysis revealed a greater response to both **Nemifitide** doses in patients with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with **Nemifitide**.[5] The mean duration of the antidepressant effect between re-treatments was 3.3 months.[5]



Phase II Efficacy Outcomes	
Study Design	6-week, double-blind, multicenter, outpatient
Patient Population	81 patients with MDD
Treatment Arms	30 mg/d Nemifitide, 45 mg/d Nemifitide, Placebo
Primary Efficacy Measure	Change from baseline in MADRS total score
Key Finding	Statistically significant superiority of 45 mg/d Nemifitide vs. Placebo at peak effect (1 week post-treatment)[2][3]
Responder Rate (Open-label Extension)	66.7% on re-treatment[5]
Mean Duration of Effect (Open-label Extension)	3.3 months between re-treatments[5]

Safety and Tolerability in Phase II

Across the Phase II trials, **Nemifitide** demonstrated a good tolerability and safety profile.[2][3] There were no dropouts due to adverse events, and the incidence of side effects with **Nemifitide** was comparable to that of placebo.[2][3]

Experimental Protocols Phase II Double-Blind, Placebo-Controlled Trial

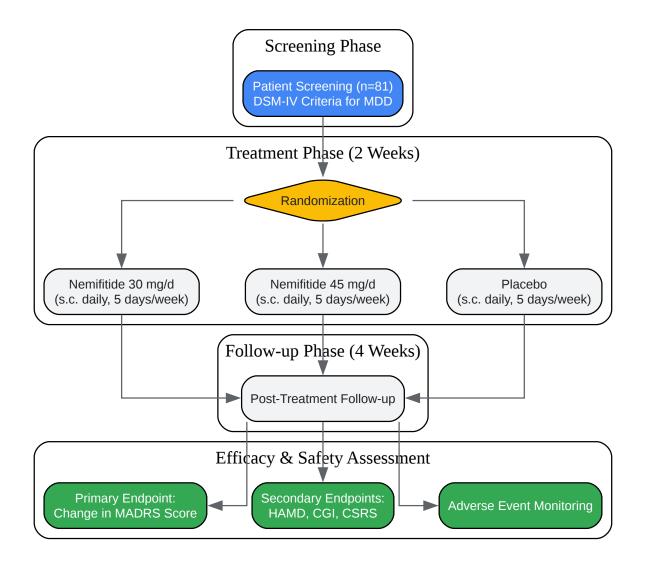
Objective: To assess the efficacy and safety of two different doses of **Nemifitide** compared to placebo in outpatients with Major Depressive Disorder.

Methodology:

- Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]
- Randomization: Patients were randomized to one of three treatment arms: 30 mg/d
 Nemifitide, 45 mg/d Nemifitide, or placebo.[2][3]
- Treatment Administration: Nemifitide or placebo was administered via subcutaneous injection once daily for five consecutive days per week for two weeks.[2][3]



- Follow-up: Patients were followed for an additional four weeks after the treatment period.[2]
- Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the
 total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary
 endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical
 Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale
 for Depression.[2][3]
- Safety Monitoring: Adverse events were monitored and recorded throughout the study.



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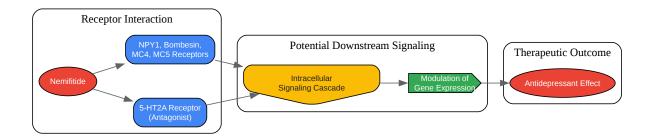
Phase II Clinical Trial Workflow

Mechanism of Action and Signaling Pathways

The precise mechanism of action of **Nemifitide** is not fully elucidated; however, it is known to be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

Nemifitide has been shown to bind to several receptors, albeit with micromolar affinity, including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be determined.

Given its relationship to MIF-1, it is plausible that **Nemifitide** may share some of its signaling pathways. The diagram below illustrates a potential signaling cascade based on the known interactions of **Nemifitide** and the broader understanding of antidepressant mechanisms.



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Proposed Signaling Pathway of Nemifitide

Conclusion

The available Phase I and II clinical trial data for **Nemifitide** suggest that it is a promising candidate for the treatment of major depressive disorder, particularly in patients with more severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages. Further research, including the complete data from Phase III trials, is needed to fully establish



its efficacy and safety and to elucidate its precise mechanism of action. The unique pharmacokinetic and pharmacodynamic properties of **Nemifitide** may represent a novel approach to antidepressant therapy.

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